6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol
Overview
Description
6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol is an organic compound with the molecular formula C6H6N2O2S and a molecular weight of 170.19 g/mol . It is a white to pale yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide . This compound is an important intermediate in organic synthesis and has applications in various fields including chemistry, biology, medicine, and industry .
Scientific Research Applications
6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol has a wide range of scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol involves the reaction of 2,4-dichlorothieno[3,2-D]pyrimidine with sodium sulfite to form the corresponding diimine derivative, which is then reduced to yield the target compound . The reaction conditions typically involve the use of a suitable solvent and a reducing agent under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact . The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions if present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .
Mechanism of Action
The mechanism of action of 6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine: This compound is structurally similar but contains chlorine atoms at the 2 and 4 positions.
6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-dione: This compound differs by having a dione functional group instead of diol.
Uniqueness
6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties . Its solubility in organic solvents and reactivity make it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
6,7-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H2,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPJTZKMCHONTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659204 | |
Record name | 6,7-Dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913581-92-7 | |
Record name | 6,7-Dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.